molecular formula C12H13BrO4 B8183588 Methyl 3-bromo-4-((tetrahydrofuran-3-yl)oxy)benzoate

Methyl 3-bromo-4-((tetrahydrofuran-3-yl)oxy)benzoate

Cat. No.: B8183588
M. Wt: 301.13 g/mol
InChI Key: GTMPONVZROJQEX-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-((tetrahydrofuran-3-yl)oxy)benzoate is a substituted benzoate ester featuring a bromine atom at the 3-position and a tetrahydrofuran-3-yloxy group at the 4-position of the aromatic ring. Its molecular formula is C₁₂H₁₃BrO₄, with a molecular weight of 301.14 g/mol. The tetrahydrofuran (THF) ether linkage may improve solubility in polar organic solvents compared to simpler alkyl or aryl ethers.

Properties

IUPAC Name

methyl 3-bromo-4-(oxolan-3-yloxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-15-12(14)8-2-3-11(10(13)6-8)17-9-4-5-16-7-9/h2-3,6,9H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMPONVZROJQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC2CCOC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-((tetrahydrofuran-3-yl)oxy)benzoate typically involves the bromination of a suitable precursor followed by esterification. One common method involves the bromination of 4-hydroxybenzoic acid, followed by the reaction with tetrahydrofuran under acidic conditions to form the tetrahydrofuran-3-yl ether. The final step involves esterification with methanol in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-((tetrahydrofuran-3-yl)oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Hydrolysis: Carboxylic acids and methanol.

Scientific Research Applications

Chemistry

Methyl 3-bromo-4-((tetrahydrofuran-3-yl)oxy)benzoate serves as a valuable building block in synthetic organic chemistry. It is utilized in the synthesis of more complex organic molecules and as a reagent in various organic reactions, including:

  • Substitution Reactions : The bromine atom can be substituted by nucleophiles such as amines or thiols.
  • Oxidation Reactions : The tetrahydrofuran group can be oxidized to yield different functional groups.

Biology

In biological research, this compound is used to study enzyme inhibition and cellular processes. Its applications include:

  • Enzyme Inhibition Studies : It acts as a probe to understand the mechanisms of enzyme interactions.
  • Biochemical Assays : Used for studying various biochemical pathways and enzyme functions.

Medicine

The compound is being investigated for its potential pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest it may have activity against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA).
  • Pharmaceutical Synthesis : It serves as a precursor for developing new therapeutic agents.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and agrochemicals.

Case Studies

Recent studies have demonstrated the compound's effectiveness in addressing antibiotic resistance:

Study on MRSA

A study indicated that derivatives of methyl 3-bromo-4-((tetrahydrofuran-3-yloxy)benzoate) exhibited significant activity against MRSA strains. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics like linezolid, showcasing its potential as an antimicrobial agent.

Enzyme Interaction Studies

Research has shown that this compound effectively inhibits certain enzymes involved in bacterial virulence, suggesting a dual role as both an antimicrobial agent and an enzyme inhibitor.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-((tetrahydrofuran-3-yl)oxy)benzoate depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom, which can be substituted by nucleophiles. In biological systems, its interactions with molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Name Substituents Molecular Formula Application Key Properties
Methyl 3-bromo-4-((tetrahydrofuran-3-yl)oxy)benzoate 3-Br, 4-(THF-3-yl-O) C₁₂H₁₃BrO₄ Research/Intermediate Bromine enhances electrophilicity; THF group improves solubility
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate Triazine core with Br, formyl, methoxy C₂₅H₁₉BrN₄O₆ Agrochemical research Triazine enables hydrogen bonding; formyl group aids in cross-coupling
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate 4-(cyclopropylmethoxy), 3-OH C₁₂H₁₄O₄ Pharmaceutical candidate Hydroxy group increases acidity; cyclopropane enhances metabolic stability
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl ester) Triazine with sulfonylurea linkage C₁₄H₁₅N₅O₆S Herbicide (ALS inhibitor) Sulfonylurea moiety targets plant acetolactate synthase

Physicochemical Properties

  • Molecular Weight and Polarity : The target compound (301.14 g/mol) is lighter than the triazine analog in (567.36 g/mol), suggesting better diffusivity in synthetic matrices. The THF group increases polarity compared to the cyclopropane-containing analog .
  • Solubility : The THF ether may enhance solubility in tetrahydrofuran or dioxane, whereas the sulfonylurea herbicide is designed for aqueous systemic uptake in plants.

Biological Activity

Methyl 3-bromo-4-((tetrahydrofuran-3-yl)oxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a bromine atom, a methoxy group, and a tetrahydrofuran moiety. Its molecular formula is C12H13BrO4C_{12}H_{13}BrO_4. The presence of the bromine atom enhances its electrophilic character, making it a candidate for various biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The bromine atom and the tetrahydrofuran group are critical for its reactivity and binding affinity. It is hypothesized that the compound may act as an electrophile in substitution reactions, facilitating interactions with nucleophilic sites in biological molecules.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated. Its structural features suggest it could interfere with enzyme-substrate interactions through competitive or non-competitive inhibition mechanisms.

Antiviral Properties

Recent research has indicated that compounds structurally similar to this compound exhibit antiviral activity. For instance, derivatives of benzoic acid have shown efficacy against hepatitis C virus (HCV), suggesting that this compound may also possess similar properties. The structure-activity relationship (SAR) studies indicate that modifications at the bromine and ether positions significantly affect antiviral potency .

Case Studies

  • Antiviral Activity : In a study focused on the synthesis of related benzoate derivatives, compounds were evaluated for their anti-HCV activity. The results indicated that certain substitutions at the R-group positions enhanced antiviral effects, with some compounds achieving EC50 values as low as 0.044 μM . This suggests that this compound could be further explored for similar activities.
  • Enzyme Interaction Studies : Another study examined the interaction of various benzoate derivatives with specific enzymes involved in drug metabolism. The findings revealed that certain structural features, including halogen substitutions and ether functionalities, could modulate enzyme affinity and inhibition rates . This aligns with the expected behavior of this compound.

Comparative Analysis

Compound NameAntiviral ActivityEnzyme InhibitionStructural Features
This compoundPotentialYesBromine, Tetrahydrofuran
Methyl 4-(2-hydroxyethoxy)benzoateModerateNoHydroxyethoxy group
Methyl 3-bromo-4-hydroxybenzoateHighYesHydroxy group

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